N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which includes various derivatives known for their biological and chemical activity. This compound is characterized by the presence of a fluoro group and multiple pyrazole rings, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available precursors through multi-step reactions. Its structural complexity makes it a subject of interest in both academic and industrial research environments.
This compound is classified as a heterocyclic organic compound, specifically a pyrazole derivative. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves several key steps:
The synthesis may employ reagents such as potassium permanganate for oxidation or sodium borohydride for reduction at various stages to modify functional groups as necessary.
The molecular structure of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine features two pyrazole rings connected by a methylene bridge.
Property | Value |
---|---|
CAS Number | 1856070-19-3 |
Molecular Formula | C15H24FN5 |
Molecular Weight | 293.38 g/mol |
IUPAC Name | N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine |
InChI Key | VCJLGNODQJACBJ-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C(=N1)C)CNC2=CN(N=C2C)CC(C)C)F |
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines can undergo various chemical transformations:
Common reagents and conditions include:
The mechanism of action for N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines involves interaction with specific molecular targets within biological systems:
The physical properties of N-[ (1-Ethyl -5-fluoro -1H -pyrazol -4 -yl)methyl] - 1-(propan -2 -yl) - 1H -pyrazol -5 -amine include:
Key chemical properties include:
N-[ (1-Ethyl -5-fluoro -1H -pyrazol -4 -yl)methyl] - 1-(propan -2 -yl) - 1H -pyrazol -5 -amine has several notable applications:
This comprehensive analysis highlights the significance of N-[ (1-Ethyl -5-fluoro -1H -pyrazol -4 -yl)methyl] - 1-(propan -2 -yl) - 1H -pyrazol -5 -amine within scientific research and industry applications.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0